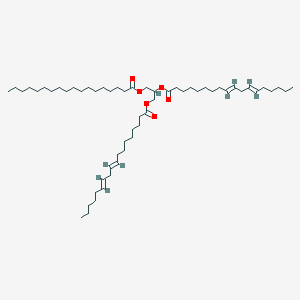

1,2-Linolein-3-stearin

描述

属性

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25,27-28,30,54H,4-15,17,20,22-24,26,29,31-53H2,1-3H3/b19-16-,21-18-,28-25-,30-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHDLKOEJMDTBE-KDKXEXENSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313638 | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-17-2 | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearo-2,3-dilinolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件: 1,2-二亚油酰基-3-硬脂酰基-消旋甘油酯可以通过亚油酸和硬脂酸与甘油的酯化反应合成。 该反应通常需要催化剂,例如硫酸或对甲苯磺酸,并在回流条件下进行,以确保完全酯化 .

工业生产方法: 1,2-二亚油酰基-3-硬脂酰基-消旋甘油酯的工业生产涉及从富含亚油酸和硬脂酸的植物油中提取。 提取的油然后进行酯交换反应,以获得所需的甘油三酯 .

化学反应分析

反应类型: 1,2-二亚油酰基-3-硬脂酰基-消旋甘油酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成氢过氧化物和其他氧化产物。

水解: 在水和酸或碱催化剂存在下,它可以发生水解生成游离脂肪酸和甘油。

酯交换反应: 该反应涉及分子间酯基的交换,常用于生物柴油生产.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

水解: 使用酸性条件(例如盐酸)或碱性条件(例如氢氧化钠)。

酯交换反应: 采用甲醇钠或氢氧化钾等催化剂.

主要产物:

氧化: 氢过氧化物、醛类和酮类。

水解: 游离脂肪酸(亚油酸和硬脂酸)和甘油。

酯交换反应: 亚油酸和硬脂酸的甲酯.

科学研究应用

1,2-二亚油酰基-3-硬脂酰基-消旋甘油酯在科学研究中有着广泛的应用:

化学: 用作脂质氧化和水解研究的模型化合物。

生物学: 研究其在细胞脂质代谢和信号通路中的作用。

医学: 探索其在与脂质代谢紊乱相关的疾病中的潜在治疗作用。

作用机制

1,2-二亚油酰基-3-硬脂酰基-消旋甘油酯的作用机制涉及它与细胞脂质膜的相互作用。它可以调节膜流动性,并影响膜结合酶和受体的活性。 该化合物的效应是通过其掺入脂质双层,影响膜动力学和信号通路来介导的 .

相似化合物的比较

Comparison with Structurally Related Compounds

Positional Isomers and Fatty Acid Chain Variation

a) Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-hexadecanoate (Compound 40)

- Structure: Linoleic acid at positions 1 and 3; palmitic acid (C16:0) at position 2.

- Key Differences: Positional isomerism (linoleate at 1,3 vs. 1,2 in the main compound). Shorter saturated fatty acid (palmitic vs. stearic acid) reduces melting point and increases fluidity.

- Source: Isolated from Litsea glutinosa bark, highlighting its occurrence in plant-derived lipids .

b) Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate)

- Structure: Linoleic acid at 1,2; oleic acid (9Z-octadecenoate) at position 3.

- Key Differences: Third fatty acid is monounsaturated (oleic acid) instead of saturated (stearic acid), enhancing oxidative instability.

- Implications : Alters metabolic pathways, as unsaturated fats are preferentially mobilized for β-oxidation .

Functional Group Modifications

a) 1,2-Di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate

- Structure : Phosphate group at position 3 instead of a fatty acid.

- Key Differences :

- Amphipathic nature due to the polar phosphate head, making it a phospholipid.

- Role in cell membrane architecture and signaling vs. energy storage for TAGs.

- Analytical Note: Detected in serum metabolomics studies as a biomarker for conditions like COVID-19 .

b) 1,2-Di-(9Z,12Z,15Z-octadecatrienoyl)-3-(galactosyl-alpha-1-6-galactosyl-beta-1)-glycerol

Monoacylglycerols and Simpler Derivatives

a) 2,3-Dihydroxypropyl 9Z,12Z-octadecadienoate

- Structure: Monoacylglycerol (MAG) with linoleic acid at position 1.

- Key Differences :

b) Glyceryl Linoleate

Structural and Functional Comparison Table

Research Findings and Analytical Insights

- Oxidative Stability: Compounds with higher unsaturation (e.g., alpha-linolenate in ) exhibit lower stability, necessitating antioxidant protection in biological systems .

- Metabolic Pathways: Positional isomers (e.g., 1,2 vs. 1,3 linoleate placement) influence enzymatic hydrolysis rates, as pancreatic lipase preferentially cleaves sn-1 and sn-3 positions .

- Diagnostic Potential: Phospholipid derivatives like 1,2-di-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate are elevated in pathological conditions, serving as biomarkers in metabolomic profiling .

生物活性

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, commonly referred to as a triacylglycerol, is a complex lipid composed of glycerol esterified with three fatty acid chains. This compound has garnered interest due to its potential biological activities and applications in various fields, including nutrition, pharmaceuticals, and cosmetics.

Chemical Structure

- Chemical Formula: C57H100O6

- CAS Number: 28409-91-8

- IUPAC Name: 1-[(9E)-octadec-9-enoyloxy]-3-[(9E,12E)-octadeca-9,12-dienoyloxy]propan-2-yl (9E)-octadec-9-enoate

The structure features a glycerol backbone with two linoleic acid (C18:2) moieties and one oleic acid (C18:1) moiety. The presence of these unsaturated fatty acids contributes to the compound's unique physicochemical properties and biological activities.

Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate exhibits biological activity primarily through its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic processes such as energy production and cellular signaling.

Health Benefits

Recent studies have indicated several potential health benefits associated with this compound:

- Anti-inflammatory Effects: Research suggests that the unsaturated fatty acids in glycerides like Glycerol 1,2-di-(9Z,12Z-octadecadienoate) may exert anti-inflammatory properties by modulating cytokine production and immune responses.

- Cardiovascular Health: The consumption of triacylglycerols rich in unsaturated fatty acids has been linked to improved lipid profiles and reduced risk of cardiovascular diseases.

- Antioxidant Properties: Some studies indicate that this compound may possess antioxidant capabilities, protecting cells from oxidative stress.

Case Studies

-

Study on Lipid Metabolism:

A study published in the Journal of Lipid Research investigated the effects of dietary triacylglycerols on lipid metabolism in rats. The results demonstrated that supplementation with Glycerol 1,2-di-(9Z,12Z-octadecadienoate) led to significant alterations in plasma lipid levels and improved insulin sensitivity. -

Clinical Trial on Inflammation:

A randomized controlled trial examined the effects of dietary intake of this compound on inflammatory markers in obese individuals. The findings revealed a notable decrease in C-reactive protein (CRP) levels among participants consuming higher amounts of unsaturated fatty acids.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | CAS Number | Key Biological Activity |

|---|---|---|---|

| Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate | C57H100O6 | 28409-91-8 | Anti-inflammatory, cardiovascular benefits |

| Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-octadecenoate | C57H102O6 | 15607292 | Lipid metabolism modulation |

| Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | C57H104O6 | 2410-28-8 | Potential for use in drug delivery systems |

Synthesis and Production

The synthesis of Glycerol 1,2-di-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with linoleic and oleic acids under controlled conditions. Enzymatic methods are preferred for their specificity and milder reaction conditions compared to traditional chemical methods.

Applications

The compound is utilized across various industries:

- Nutraceuticals: As a dietary supplement for its health benefits.

- Cosmetics: Incorporated into formulations for its emollient properties.

- Pharmaceuticals: Explored for its potential as a drug delivery vehicle due to its biocompatibility.

常见问题

Q. How can researchers accurately identify and quantify Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate in complex lipid mixtures?

- Methodological Answer : Utilize high-resolution mass spectrometry techniques such as GC/LC-Quadrupole Time of Flight (QTOF) to analyze precise mass-to-charge ratios. For structural confirmation, compare fragmentation patterns with reference standards (e.g., sn-position-specific ions like m/z 339 for linoleate and m/z 283 for stearate). Chromatographic separation via reverse-phase HPLC with C18 columns can resolve regioisomers .

Q. What chromatographic techniques are optimal for separating this triacylglycerol (TG) from structurally similar species?

- Methodological Answer : Reverse-phase HPLC with a C18 stationary phase and gradient elution using acetonitrile/isopropanol/water mobile phases effectively separates TGs based on acyl chain unsaturation and regiospecificity. Thin-layer chromatography (TLC) with iodine staining provides a rapid preliminary assessment .

Q. What are the key fragmentation patterns of this compound in tandem mass spectrometry (MS/MS)?

- Methodological Answer : In positive-ion mode, expect neutral losses of linoleic acid (18:2(9Z,12Z)) and stearic acid (18:0) from the glycerol backbone. Diagnostic ions include m/z 601.5 ([M+Na]⁺) and sn-3-specific fragments (e.g., m/z 283 for stearate). Confirm positional specificity using collision-induced dissociation (CID) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Store under inert gas (e.g., argon) at -80°C to minimize oxidation of unsaturated acyl chains. Solubilize in chloroform/methanol (2:1 v/v) for long-term stability, and avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What challenges arise in synthesizing regioisomerically pure Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-octadecanoate, and how can enzymatic methods address them?

- Methodological Answer : Chemical synthesis often yields mixed regioisomers due to non-specific acylation. Enzymatic approaches using immobilized lipases (e.g., Rhizomucor miehei lipase) enable sn-1,2-specific esterification. For sn-3 stearate incorporation, phospholipase A₂-mediated transacylation ensures positional fidelity .

Q. How does the sn-3 stearoyl group influence metabolic processing compared to unsaturated chains in vivo?

- Methodological Answer : The saturated stearoyl chain at sn-3 slows hydrolysis by pancreatic lipases, which preferentially cleave sn-1/2 positions. Use isotope-labeled substrates in vitro to track hydrolysis rates and compare with TGs containing unsaturated sn-3 chains .

Q. How can lipidomic data resolve contradictions in the abundance of this TG across different biological models?

- Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to lipidomic datasets, accounting for extraction efficiency biases (e.g., Folch vs. Bligh-Dyer methods). Normalize data to internal standards (e.g., TG 16:0/18:1/18:1) and validate via spike-recovery experiments .

Q. What role does this TG play in membrane dynamics when incorporated into lipid bilayers?

- Methodological Answer : Incorporate the TG into model membranes (e.g., giant unilamellar vesicles) and assess bilayer fluidity via fluorescence anisotropy using probes like DPH. Compare phase behavior with phospholipid-only systems to evaluate TG-induced membrane disorder .

Q. How can NMR spectroscopy confirm the regiospecificity of acyl chain attachment?

Q. What in vitro assays can elucidate the signaling interactions of this TG with phospholipase enzymes?

- Methodological Answer : Radiolabel the TG with ³H or ¹⁴C at the stearoyl chain and measure hydrolysis products (e.g., free fatty acids) using scintillation counting. For phospholipase C/D assays, monitor phosphatidic acid or diacylglycerol generation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。